2-Amino-4-methylpentanamide hydrochloride

Overview

Description

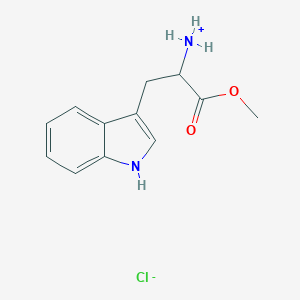

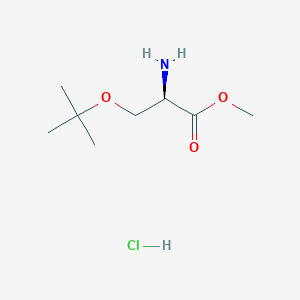

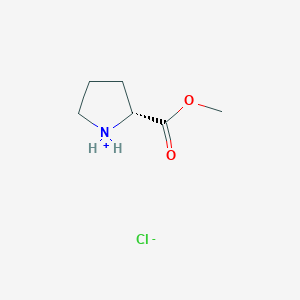

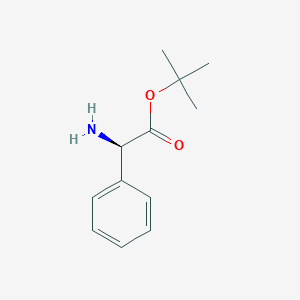

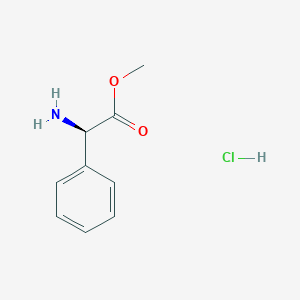

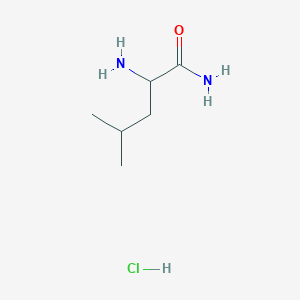

“2-Amino-4-methylpentanamide hydrochloride” is a chemical compound with the molecular formula C6H16ClN . It is also known as "(2S)-2-[(aminoacetyl)amino]-4-methylpentanamide hydrochloride" . The compound is typically stored in an inert atmosphere and at temperatures below -20°C .

Molecular Structure Analysis

The InChI code for “2-Amino-4-methylpentanamide hydrochloride” is 1S/C6H14N2O/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H2,8,9)/t5-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-4-methylpentanamide hydrochloride” are not fully detailed in the search results. It is known that the compound is a solid and is stored at temperatures below -20°C .

Scientific Research Applications

Biochemical Decomposition and Enzymatic Hydrolysis

Biochemical Decomposition of N-(3,4-dichlorophenyl)-2-methylpentanamide Organisms capable of decomposing N-(3,4-dichlorophenyl)-2-methylpentanamide were isolated, identifying primary decomposition products and discerning relationships between compound structures and their susceptibility to enzymatic hydrolysis (Sharabi & Bordeleau, 1969).

Pharmacokinetics and Pharmacodynamics

Pharmacological Properties of DPC 333 DPC 333, a selective inhibitor of tumor necrosis factor-α-converting enzyme, exhibited significant inhibition of lipopolysaccharide-induced soluble TNF-α production, showcasing its potential for treating various inflammatory diseases (Qian et al., 2007).

Electrosynthesis and Chemical Synthesis

Electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride Research on the electroreduction of methyl 5-nitro-4-oxopentanate identified the optimal conditions for producing high-quality and yield of 5-amino-4-oxopentanoic acid hydrochloride, contributing to synthetic chemistry applications (Konarev et al., 2007).

Anti-inflammatory and Analgesic Activities

Synthesis of Condensed Pyrimidines and Their Medical Evaluation Research focused on the synthesis of condensed pyrimidines and evaluating their anti-inflammatory and analgesic activities, highlighting their potential as therapeutic agents (Sondhi et al., 2008).

Amino Acid Synthesis and Resolution

Preparation of L-2-Amino-5-arylpentanoic Acids L-forms of certain 2-amino-5-arylpentanoic acids, constituent amino acids in AM-toxins, were synthesized and resolved, contributing to the field of biochemical synthesis (Shimohigashi et al., 1976).

Safety And Hazards

The safety information for “2-Amino-4-methylpentanamide hydrochloride” indicates that it has several hazard statements: H302, H315, H319, H332, and H335 . These codes correspond to various hazards, including harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name |

2-amino-4-methylpentanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-4(2)3-5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H2,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPSRRBIXFUMOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-methylpentanamide hydrochloride | |

CAS RN |

10466-60-1, 80970-09-8, 10466-61-2 | |

| Record name | Pentanamide, 2-amino-4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10466-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC206279 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206279 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC83635 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-4-methylpentanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.